molecular formula C17H17N3O2S B5747087 N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide

N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B5747087
M. Wt: 327.4 g/mol
InChI Key: KOZMWQBQHVMFDI-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBS is a sulfonamide-based compound that has been synthesized using different methods.

Mechanism of Action

N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide is believed to exert its biological effects by inhibiting the activity of certain enzymes. For instance, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase II and IV, which are enzymes involved in the regulation of pH and bicarbonate levels in the body. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has been reported to exhibit anti-inflammatory and analgesic effects. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase II and IV. Moreover, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has been used as a fluorescent probe for the detection of zinc ions in cells.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its fluorescent properties. However, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the study of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide, including its potential applications in drug discovery and development. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide may also have potential applications in the treatment of certain diseases, including inflammation and pain. Moreover, further studies are needed to determine the efficacy and safety of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide in different biological systems.
In conclusion, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide-based compound that has potential applications in various scientific fields. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has been synthesized using different methods and has been shown to exhibit inhibitory activity against certain enzymes. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has also been reported to have anti-inflammatory and analgesic effects and has been used as a fluorescent probe for the detection of zinc ions in cells. However, further studies are needed to determine the efficacy and safety of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide in different biological systems.

Synthesis Methods

N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethyl-1-phenylpyrazole in the presence of a base. The reaction yields N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide as a white solid, which can be purified using different techniques, including recrystallization.

Scientific Research Applications

N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase II and IV. N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has also been reported to have anti-inflammatory and analgesic effects. Moreover, N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide has been used as a fluorescent probe for the detection of zinc ions in cells.

properties

IUPAC Name

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-13-17(19-23(21,22)16-11-7-4-8-12-16)14(2)20(18-13)15-9-5-3-6-10-15/h3-12,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZMWQBQHVMFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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